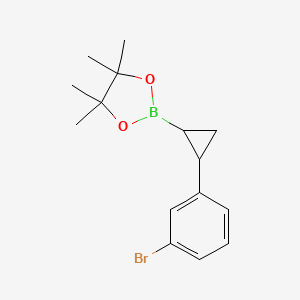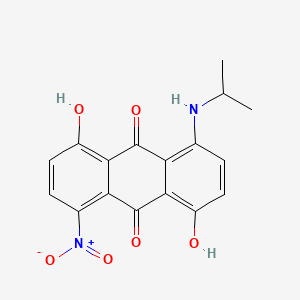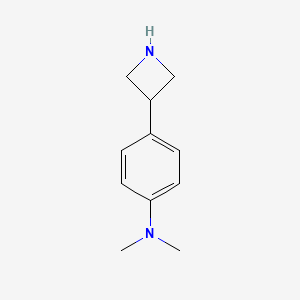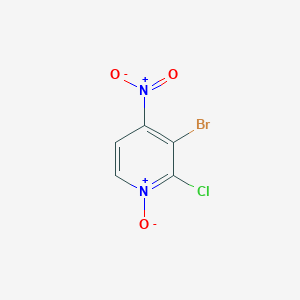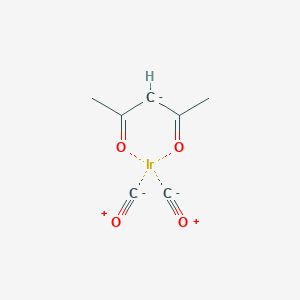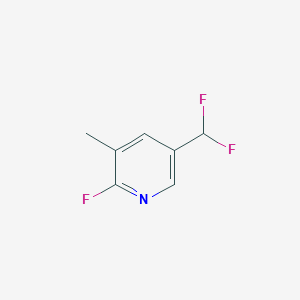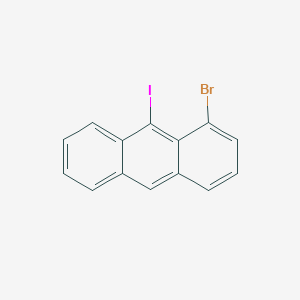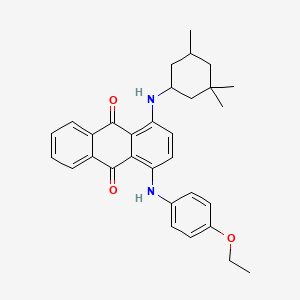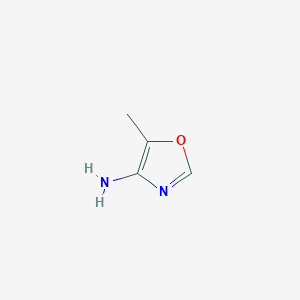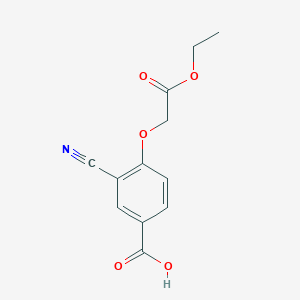![molecular formula C11H9ClN2O B13141339 (2-Chloro-[3,3'-bipyridin]-4-yl)methanol CAS No. 1227514-36-4](/img/structure/B13141339.png)
(2-Chloro-[3,3'-bipyridin]-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-[3,3’-bipyridin]-4-yl)methanol is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond This specific compound features a chlorine atom at the 2-position and a hydroxymethyl group at the 4-position of the bipyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-[3,3’-bipyridin]-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-3,3’-bipyridine.
Hydroxymethylation: The 2-chloro-3,3’-bipyridine undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
While specific industrial production methods for (2-Chloro-[3,3’-bipyridin]-4-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-[3,3’-bipyridin]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 2-Chloro-[3,3’-bipyridin]-4-carboxaldehyde or 2-Chloro-[3,3’-bipyridin]-4-carboxylic acid.
Reduction: 2-Chloro-[3,3’-bipyridin]-4-methyl or 3,3’-bipyridin-4-yl)methanol.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-[3,3’-bipyridin]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials, such as polymers and supramolecular structures.
Wirkmechanismus
The mechanism of action of (2-Chloro-[3,3’-bipyridin]-4-yl)methanol depends on its specific application:
Coordination Chemistry: Acts as a ligand, coordinating with metal centers through its nitrogen atoms, influencing the reactivity and stability of the metal complexes.
Biological Activity: Interacts with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine isomer, used in the synthesis of viologens and coordination polymers.
2-Chloro-3,3’-bipyridine: The precursor to (2-Chloro-[3,3’-bipyridin]-4-yl)methanol, with similar chemical properties but lacking the hydroxymethyl group.
Uniqueness
(2-Chloro-[3,3’-bipyridin]-4-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct reactivity and potential applications compared to other bipyridine derivatives. Its ability to undergo diverse chemical reactions and form stable metal complexes makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
1227514-36-4 |
|---|---|
Molekularformel |
C11H9ClN2O |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
(2-chloro-3-pyridin-3-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(8-2-1-4-13-6-8)9(7-15)3-5-14-11/h1-6,15H,7H2 |
InChI-Schlüssel |
YCOWPBZUEJDTRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


